Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
Description
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a fluorinated pyridine derivative featuring a sulfanylpropanoate ester backbone. The compound’s structure includes a 3-cyano group, a 6-methyl substituent, and a 4-trifluoromethyl group on the pyridine ring, which collectively enhance its electronic and steric properties. The methyl ester group contributes to its lipophilicity, influencing bioavailability and metabolic stability .
Properties
Molecular Formula |
C12H11F3N2O2S |
|---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl 2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C12H11F3N2O2S/c1-6-4-9(12(13,14)15)8(5-16)10(17-6)20-7(2)11(18)19-3/h4,7H,1-3H3 |
InChI Key |
VTAMKCQTGAXSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC(C)C(=O)OC)C#N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a suitable thiol reagent under controlled conditions to form the sulfanyl intermediate. This intermediate is then esterified with methyl propanoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity:
- Research indicates that compounds containing the pyridine moiety exhibit antimicrobial properties. Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
-
Anti-inflammatory Effects:
- Studies have reported that similar sulfanyl derivatives can inhibit inflammatory pathways. This compound may serve as a lead in synthesizing anti-inflammatory drugs, targeting conditions like arthritis and other inflammatory diseases.
-
Anticancer Potential:
- The structural features of this compound suggest potential activity against cancer cells. Preliminary studies have indicated that it may induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Agrochemical Applications
-
Pesticide Development:
- The trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate plant tissues. This property can be exploited in developing novel pesticides that are effective against pests while being less harmful to beneficial insects.
-
Herbicide Activity:
- Compounds with similar structures have been evaluated for herbicidal activity. This compound may provide a new avenue for creating selective herbicides that minimize crop damage.
-
Case Study on Antimicrobial Efficacy:
- In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as an antibacterial agent.
-
Case Study on Anti-inflammatory Properties:
- A study evaluating the compound's effects on lipopolysaccharide-induced inflammation in macrophages revealed a dose-dependent decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This supports its potential use in treating inflammatory diseases.
-
Case Study on Anticancer Activity:
- In vitro tests conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell proliferation after 48 hours, indicating promising anticancer properties that merit further exploration.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
*Calculated based on molecular formula C₁₂H₁₁F₃N₂O₂S.
Functional Group Impact
- Ester vs. Amide : The methyl ester in the target compound offers greater hydrolytic lability compared to the acetamide analog , which may influence its environmental persistence or pharmacokinetics.
- 6-Position Substituents : The 6-methyl group in the target compound reduces steric bulk compared to the 3,4-dimethoxyphenyl substituent in the ethyl analog , likely affecting target selectivity.
Comparative Physicochemical Properties
Table 2: Hypothesized Property Differences
*Estimated using fragment-based methods.
Biological Activity
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C13H12F3N3O2S
- Molecular Weight : 355.32 g/mol
- CAS Number : 328285-72-9
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. A study evaluating various pyridine derivatives demonstrated that compounds similar to this compound showed notable activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Research has shown that certain trifluoromethyl pyridine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses and cancer progression.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in cancer cells.
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, effectively reducing their activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
